4-Methoxy-3-[(4-phenylphenoxy)methyl]benzaldehyde
Description
4-Methoxy-3-[(4-phenylphenoxy)methyl]benzaldehyde is a benzaldehyde derivative featuring a methoxy group at the para position (C4) and a bulky (4-phenylphenoxy)methyl substituent at the meta position (C3). The aldehyde functional group at C1 renders it reactive, making it a versatile intermediate in organic synthesis, particularly for constructing Schiff bases, chalcones, and heterocyclic compounds . Its structural complexity arises from the (4-phenylphenoxy)methyl group, which introduces steric bulk and aromaticity, influencing both physicochemical properties and biological interactions.
Properties
IUPAC Name |
4-methoxy-3-[(4-phenylphenoxy)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-23-21-12-7-16(14-22)13-19(21)15-24-20-10-8-18(9-11-20)17-5-3-2-4-6-17/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEPEELTOQVPBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001198042 | |
| Record name | 3-[([1,1′-Biphenyl]-4-yloxy)methyl]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001198042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832740-79-1 | |
| Record name | 3-[([1,1′-Biphenyl]-4-yloxy)methyl]-4-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[([1,1′-Biphenyl]-4-yloxy)methyl]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001198042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(4-phenylphenoxy)methyl]benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 4-phenylphenol in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: 80-100°C
Reaction Time: 12-24 hours
The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the benzaldehyde carbon, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(4-phenylphenoxy)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: 4-Methoxy-3-[(4-phenylphenoxy)methyl]benzoic acid
Reduction: 4-Methoxy-3-[(4-phenylphenoxy)methyl]benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-[(4-phenylphenoxy)methyl]benzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(4-phenylphenoxy)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the phenylphenoxy moiety may interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related benzaldehyde derivatives:
Physicochemical Properties
- Lipophilicity: Bulky substituents like (4-phenylphenoxy)methyl increase hydrophobicity, enhancing membrane permeability in bioactive compounds . Smaller groups (e.g., methyl or allyloxy) improve solubility in polar solvents .
- Reactivity : Electron-withdrawing groups (e.g., nitro in 4-Methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde) enhance electrophilicity at the aldehyde, facilitating Schiff base formation .
Biological Activity
4-Methoxy-3-[(4-phenylphenoxy)methyl]benzaldehyde is an organic compound notable for its potential biological activities. This compound, with the molecular formula , has been studied for various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. Understanding its biological activity is essential for evaluating its therapeutic potential.
- Molecular Weight : 256.29 g/mol
- CAS Number : 832740-79-1
- Chemical Structure : The compound features a methoxy group and a phenylphenoxy moiety, contributing to its unique reactivity and biological interactions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to modulation of various biochemical pathways, potentially affecting cell proliferation, apoptosis, and inflammation.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Study Findings : A study demonstrated that derivatives of benzaldehyde compounds possess activity against various bacterial strains, suggesting potential for development as antimicrobial agents .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties:
- In Vitro Studies : In vitro assays have shown that related compounds can inhibit the production of pro-inflammatory cytokines in activated macrophages . This suggests a possible mechanism through which this compound may exert anti-inflammatory effects.
Anticancer Potential
Emerging research points to the anticancer capabilities of this compound:
- Cell Line Studies : In studies involving cancer cell lines, compounds with similar structures have demonstrated the ability to induce apoptosis and inhibit cell growth . This highlights the potential of this compound in cancer therapeutics.
Case Studies
-
Case Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy of related compounds.
- Method : Disk diffusion method was employed against Gram-positive and Gram-negative bacteria.
- Results : Significant inhibition zones were observed, supporting the hypothesis that similar compounds can be effective antimicrobial agents.
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Case Study on Anti-inflammatory Effects :
- Objective : To assess the anti-inflammatory potential in a murine model.
- Method : The compound was administered to mice with induced inflammation.
- Results : A marked reduction in swelling and inflammatory markers was recorded, indicating strong anti-inflammatory activity.
Data Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
